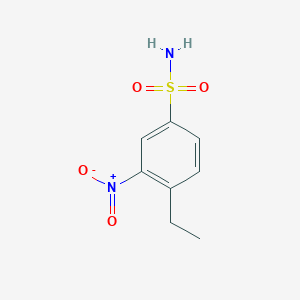

4-Ethyl-3-nitrobenzenesulfonamide

Description

4-Ethyl-3-nitrobenzenesulfonamide is a sulfonamide derivative featuring an ethyl group at the para position (C4) and a nitro group at the meta position (C3) on the benzene ring.

Properties

IUPAC Name |

4-ethyl-3-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4S/c1-2-6-3-4-7(15(9,13)14)5-8(6)10(11)12/h3-5H,2H2,1H3,(H2,9,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWDFYPDSWMARNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)S(=O)(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-3-nitrobenzenesulfonamide typically involves the nitration of 4-ethylbenzenesulfonamide. The process begins with the sulfonation of ethylbenzene to form 4-ethylbenzenesulfonamide. This intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to yield this compound .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products:

Reduction: 4-Ethyl-3-aminobenzenesulfonamide.

Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

4-Ethyl-3-nitrobenzenesulfonamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: It serves as a precursor in the development of pharmaceutical agents targeting specific enzymes or receptors.

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Ethyl-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit enzymes like carbonic anhydrase by binding to the active site, thereby interfering with the enzyme’s function. This inhibition can lead to various therapeutic effects, such as reducing intraocular pressure in glaucoma or inhibiting tumor growth in cancer .

Comparison with Similar Compounds

Research Findings and Limitations

- Biological Activity: Sulfonamides are known for inhibiting carbonic anhydrases and other enzymes. The ethyl group in this compound may enhance selectivity for hydrophobic enzyme pockets compared to smaller substituents like chlorine.

Notes on Data Limitations

Direct experimental data on This compound is absent in the provided evidence; comparisons are inferred from structural analogs.

The ester analog’s molecular weight (287.29 g/mol) reflects the added mass of the ethyl ester and methylsulfonyl groups compared to sulfonamides .

Further studies are required to validate the hypothesized applications and physicochemical properties of this compound.

Biological Activity

4-Ethyl-3-nitrobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

This compound has the molecular formula and a molecular weight of approximately 234.25 g/mol. The compound features a sulfonamide group, a nitro group, and an ethyl substituent on the benzene ring, which contribute to its reactivity and biological activity.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as carbonic anhydrase, which plays a crucial role in regulating pH and fluid balance in biological systems. This inhibition can lead to therapeutic effects, including reduced intraocular pressure in glaucoma treatment and potential anticancer effects by disrupting tumor growth pathways .

- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties, making it a candidate for further investigation as an antibacterial agent. Its mechanism may involve disrupting bacterial metabolic processes or inhibiting specific bacterial enzymes.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Case Studies and Research Findings

- Anticancer Studies : Research has demonstrated that derivatives of this compound exhibit antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). These studies revealed that the compound could induce cell cycle arrest at micromolar concentrations, suggesting its potential as a chemotherapeutic agent .

- Antimicrobial Effectiveness : A study evaluating the antimicrobial efficacy of various sulfonamides highlighted that this compound showed significant activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve interference with bacterial enzyme systems critical for survival.

- Structure–Activity Relationship (SAR) : Investigations into the structure-activity relationships of related compounds suggest that modifications to the sulfonamide group can significantly affect biological activity. For instance, substituting different groups on the benzene ring alters the compound's potency against cancer cells and its ability to inhibit specific enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.